molecular formula C17H22FN3O2 B2625546 N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-92-8

N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2625546
CAS RN: 1013765-92-8
M. Wt: 319.38
InChI Key: MAJCOGGEORSZMB-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, also known as FLAP inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of 5-lipoxygenase activating protein (FLAP) and has been found to have several applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • A study outlined the synthesis and characterization of a related 'research chemical' named N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its differentiation from its regioisomer. The presence of the pyrazole core indicates a bioisosteric replacement of an indazole ring, frequently associated with synthetic cannabinoids. An extensive analytical characterization of both AB-CHMFUPPYCA isomers was conducted (McLaughlin et al., 2016).
  • Another study focused on the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine, leading to an unexpected product consisting of a carboxamide moiety joined to a substituted pyrazoline ring at one of the N atoms. This work highlights the structural intricacies of pyrazole compounds (Kettmann & Svetlik, 2003).

Biological Activities and Applications

  • The synthesis of a novel series of pyrazole carboxamide analogs was reported, which were evaluated for cytotoxicity against breast cancer cell lines. One of the compounds showed promising cytotoxicity, indicating the potential application of these compounds in cancer treatment (Ahsan et al., 2018).
  • A study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrated their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing the potential of pyrazole derivatives in cancer therapy (Hassan, Hafez & Osman, 2014).
  • The potential antitumour activity of various pyrazole derivatives was investigated, with one compound showing notable activity against leukemia and breast cancer cell lines, indicating the therapeutic potential of these compounds (Ahsan, 2012).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-4-8-21-11-14(17(20-21)23-9-5-2)16(22)19-13-7-6-12(3)15(18)10-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJCOGGEORSZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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